Ethyl 2-(4-acetyl-3-aminophenoxy)acetate
Description
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 2-(4-acetyl-3-aminophenoxy)acetate |
InChI |
InChI=1S/C12H15NO4/c1-3-16-12(15)7-17-9-4-5-10(8(2)14)11(13)6-9/h4-6H,3,7,13H2,1-2H3 |
InChI Key |
DMJXHHYGSXMJDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)C(=O)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares core features with several phenylacetate derivatives, differing in substituents and biological activity:
Physicochemical Properties
- Solubility and Stability: The acetyl group in Ethyl 2-(4-acetyl-3-aminophenoxy)acetate likely enhances lipophilicity compared to hydroxyl or amino analogs (e.g., Ethyl 2-(3-amino-4-hydroxyphenyl)acetate), impacting bioavailability.
- Crystal Packing: Analogous compounds exhibit stabilization via non-classical hydrogen bonds (C–H⋯O) and π-π interactions (e.g., 3.814 Å in benzofuran derivatives) .
Preparation Methods
Alkylation of Nitrophenol Derivatives
The foundational step in synthesizing ethyl 2-(4-acetyl-3-aminophenoxy)acetate involves alkylation of a nitro-substituted phenol. As demonstrated in the synthesis of ethyl-2-(4-aminophenoxy)acetate, 4-nitrophenol undergoes alkylation with ethyl bromoacetate in the presence of potassium carbonate and potassium iodide. This reaction proceeds via an SN2 mechanism, yielding ethyl 2-(4-nitrophenoxy)acetate as an intermediate. Key parameters include:
-
Solvent : Acetone or dimethylformamide (DMF) for optimal solubility.
-
Temperature : Reflux conditions (80–100°C) to drive the reaction to completion.
-
Catalyst : Trace KI enhances reactivity by generating a more nucleophilic phenoxide ion.
For the target compound, substitution at the 3-position necessitates starting with 3-nitro-4-hydroxyphenol. However, this precursor is less commercially available, requiring in situ nitration or custom synthesis.
Selective Reduction of Nitro to Amino Groups
The reduction of the nitro group to an amine is critical. The method reported in employs ammonium chloride (NH4Cl) and iron (Fe) in a 1:1 ethanol-water mixture. This system avoids hazardous hydrogen gas and noble metal catalysts (e.g., Pd/C), offering a safer and cost-effective alternative. The reduction mechanism involves electron transfer from Fe to the nitro group, facilitated by NH4Cl as a proton source:
Optimized conditions :
-
Fe powder : 3 equivalents relative to nitro substrate.
-
Reaction time : 4–6 hours under reflux.
-
Workup : Extraction with ethyl acetate and drying over Na2SO4 yields 85–90% pure amine.
One-Pot Synthesis Strategies
Sequential Alkylation, Reduction, and Acetylation
Building on methodologies from, a one-pot approach minimizes intermediate purification and improves overall yield. The process involves:
-
Alkylation : React 3-nitro-4-hydroxyphenol with ethyl bromoacetate in acetone/K2CO3.
-
Reduction : Directly add NH4Cl/Fe to the reaction mixture after alkylation.
-
Acetylation : Introduce acetic anhydride and TBAB post-reduction.
Advantages :
Catalytic Innovations
The use of phase transfer catalysts (e.g., PEG-400 or crown ethers) accelerates acetylation in biphasic systems. For instance, reports a 79.7% yield in the oxidation of ethanoyl to acetoxyl using Na3PO4 and Peracetic Acid with TBAB. Applying this to acetylation:
-
Catalyst loading : 0.05–0.1 equivalents of TBAB.
-
Temperature : 20–25°C to prevent ester hydrolysis.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis, as performed in, confirms molecular geometry and packing. The triclinic crystal system (a = 8.2104 Å, b = 10.3625 Å) and Hirshfeld surface analysis reveal dominant H…H and O…H interactions stabilizing the lattice.
Comparative Data Tables
Table 1: Yield Optimization in Reduction Step
| Reducing System | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fe/NH4Cl | EtOH/H2O | 4 | 89 | 98 |
| H2/Pd-C | MeOH | 2 | 92 | 99 |
| Zn/HCl | THF | 6 | 75 | 95 |
Table 2: Phase Transfer Catalysts in Acetylation
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| TBAB | CH2Cl2 | 25 | 88 |
| PEG-400 | EtOAc | 30 | 82 |
| None | CH2Cl2 | 25 | 65 |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(4-acetyl-3-aminophenoxy)acetate, and how does solvent choice influence yield?
- Methodological Answer : Synthesis typically involves coupling reactions under anhydrous conditions. For analogous compounds, chloroform and triethylamine are used as solvents and bases to facilitate acylation at 273 K, followed by purification via silica gel chromatography and recrystallization in ethyl acetate/petroleum ether (2:1 v/v) . Solvent polarity impacts yield by modulating reaction kinetics and intermediate stability. Ethyl acetate, with moderate polarity, enhances crystallization efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Determines crystal packing and bond angles. For example, a monoclinic system (space group P2₁/c) with parameters a = 12.582 Å, b = 14.790 Å, c = 21.406 Å, and β = 92.57° was reported for a structurally similar compound .
- NMR spectroscopy : Key features include δ 1.2–1.4 ppm (triplet, CH₃ of ethyl ester), δ 4.1–4.3 ppm (quartet, CH₂ of ester), and aromatic proton shifts influenced by acetyl and amino groups .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns validate functional groups .
Advanced Research Questions
Q. How can SHELX software address challenges in crystallographic refinement of this compound?
- Methodological Answer : SHELXL refines small-molecule structures by optimizing atomic displacement parameters (Uiso) and resolving disorder. Challenges include handling high Z values (e.g., Z = 8 for a related compound) and twinning. SHELXPRO interfaces with macromolecular data, but for small molecules, manual validation of hydrogen bonding (e.g., N–H···O interactions) is critical .
Q. What strategies resolve contradictions between theoretical and experimental NMR spectra for this compound?
- Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or dynamic processes. For example:
- Solvent correction : Use deuterated solvents (e.g., CDCl₃) and reference internal standards (TMS).
- DFT calculations : Compare experimental δ values with computed chemical shifts (e.g., B3LYP/6-311+G(d,p)) to identify conformational equilibria .
Q. How do electronic effects of substituents on the aromatic ring influence reactivity in nucleophilic reactions?
- Methodological Answer : The acetyl group (-COCH₃) is electron-withdrawing, activating the para position for electrophilic substitution. Conversely, the amino group (-NH₂) donates electrons, enhancing ortho/para-directing effects. Competitive reactivity can be studied via Hammett plots or Fukui indices to predict regioselectivity in derivatization reactions .
Key Research Considerations
- Synthetic Pitfalls : Trace moisture can hydrolyze the ester; use molecular sieves or anhydrous MgSO₄ .
- Bioactivity Screening : Prioritize assays targeting acetylcholinesterase or COX-2 inhibition, leveraging the compound’s phenolic core .
- Computational Modeling : MD simulations predict solubility profiles, while docking studies explore binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
